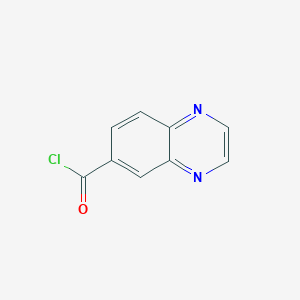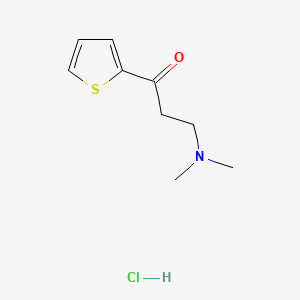
Quinoxaline-6-carbonyl chloride
Descripción general
Descripción
Quinoxaline-6-carbonyl chloride is a nitrogen-containing heterocyclic compound . It is also known as 6-(Chlorocarbonyl)quinoxaline, 6-(Chlorocarbonyl)-1,4-benzodiazine . It is a solid substance .
Synthesis Analysis
Quinoxalines can be synthesized by the spontaneous condensation between o-phenylenediamines and 1,2-dicarbonyl compounds . Recent advances in the synthesis of quinoxalines have been dedicated to finding more efficient approaches toward the synthesis of quinoxaline rings . The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles .Molecular Structure Analysis
The molecular weight of Quinoxaline-6-carbonyl chloride is 192.6 . The IUPAC name is 6-quinoxalinecarbonyl chloride .Chemical Reactions Analysis
Quinoxalines have demonstrated a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical And Chemical Properties Analysis
Quinoxaline-6-carbonyl chloride is a solid substance . It has a boiling point of 119°C .Aplicaciones Científicas De Investigación
-
Bioactive Molecules
- Field : Medicinal Chemistry
- Application : Quinoxaline derivatives have been used in the design and development of numerous bioactive molecules .
- Methods & Results : The specific methods of application and experimental procedures vary widely depending on the specific bioactive molecule being synthesized. The outcomes have also been diverse, with many bioactive quinoxaline derivatives demonstrating a wide range of physicochemical and biological activities .
-
Dyes
- Field : Organic Chemistry
- Application : Quinoxaline derivatives have found applications as dyes .
- Methods & Results : The synthesis of these dyes involves various chemical reactions, with the specific procedures depending on the desired dye. The dyes produced have been used in various applications due to their color properties .
-
Fluorescent Materials
- Field : Material Science
- Application : Quinoxaline derivatives have been used to create fluorescent materials .
- Methods & Results : These materials are typically synthesized through various chemical reactions. The resulting fluorescent materials have been used in a variety of applications due to their unique light-emitting properties .
-
Electroluminescent Materials
- Field : Material Science
- Application : Quinoxaline derivatives have been used to create electroluminescent materials .
- Methods & Results : These materials are typically synthesized through various chemical reactions. The resulting electroluminescent materials have been used in a variety of applications due to their unique light-emitting properties .
-
Organic Sensitizers for Solar Cell Applications
- Field : Renewable Energy
- Application : Quinoxaline derivatives have been used as organic sensitizers for solar cell applications .
- Methods & Results : These sensitizers are typically synthesized through various chemical reactions. The resulting sensitizers have been used in solar cells to improve their efficiency .
-
Polymeric Optoelectronic Materials
- Field : Material Science
- Application : Quinoxaline derivatives have been used to create polymeric optoelectronic materials .
- Methods & Results : These materials are typically synthesized through various chemical reactions. The resulting polymeric optoelectronic materials have been used in a variety of applications due to their unique properties .
-
Anticancer & Antiproliferative Activity
- Field : Medicinal Chemistry
- Application : Quinoxaline derivatives have been used in the design and development of numerous anticancer and antiproliferative molecules .
- Methods & Results : The specific methods of application and experimental procedures vary widely depending on the specific molecule being synthesized. The outcomes have also been diverse, with many anticancer and antiproliferative quinoxaline derivatives demonstrating a wide range of physicochemical and biological activities .
-
Antidiabetic Activity
- Field : Medicinal Chemistry
- Application : Quinoxaline derivatives have been used in the design and development of numerous antidiabetic molecules .
- Methods & Results : The specific methods of application and experimental procedures vary widely depending on the specific molecule being synthesized. The outcomes have also been diverse, with many antidiabetic quinoxaline derivatives demonstrating a wide range of physicochemical and biological activities .
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Quinoxaline derivatives have been used in the design and development of numerous antimicrobial molecules .
- Methods & Results : The specific methods of application and experimental procedures vary widely depending on the specific molecule being synthesized. The outcomes have also been diverse, with many antimicrobial quinoxaline derivatives demonstrating a wide range of physicochemical and biological activities .
-
Antioxidant Activity
- Field : Medicinal Chemistry
- Application : Quinoxaline derivatives have been used in the design and development of numerous antioxidant molecules .
- Methods & Results : The specific methods of application and experimental procedures vary widely depending on the specific molecule being synthesized. The outcomes have also been diverse, with many antioxidant quinoxaline derivatives demonstrating a wide range of physicochemical and biological activities .
-
Antithrombotic Activity
- Field : Medicinal Chemistry
- Application : Quinoxaline derivatives have been used in the design and development of numerous antithrombotic molecules .
- Methods & Results : The specific methods of application and experimental procedures vary widely depending on the specific molecule being synthesized. The outcomes have also been diverse, with many antithrombotic quinoxaline derivatives demonstrating a wide range of physicochemical and biological activities .
-
Antiprotozoal Activity
- Field : Medicinal Chemistry
- Application : Quinoxaline derivatives have been used in the design and development of numerous antiprotozoal molecules .
- Methods & Results : The specific methods of application and experimental procedures vary widely depending on the specific molecule being synthesized. The outcomes have also been diverse, with many antiprotozoal quinoxaline derivatives demonstrating a wide range of physicochemical and biological activities .
Safety And Hazards
Direcciones Futuras
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety . They have been used for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests that quinoxalines, including Quinoxaline-6-carbonyl chloride, may have potential for future development in various fields .
Propiedades
IUPAC Name |
quinoxaline-6-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEQROVYZDJSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379990 | |
| Record name | quinoxaline-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-6-carbonyl chloride | |
CAS RN |
258503-93-4 | |
| Record name | quinoxaline-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)


![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)
![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)




![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)
![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)